molecular formula C11H10ClNO2 B2934694 2-(Isoquinolin-5-yl)acetic acid hydrochloride CAS No. 1239464-79-9

2-(Isoquinolin-5-yl)acetic acid hydrochloride

Cat. No.: B2934694
CAS No.: 1239464-79-9
M. Wt: 223.66
InChI Key: PPOJJODSPBLCOP-UHFFFAOYSA-N
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Description

2-(Isoquinolin-5-yl)acetic acid hydrochloride (CAS: 1239464-79-9) is a heterocyclic compound featuring an isoquinoline core substituted with an acetic acid group at the 5-position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₀ClNO₂, with a molecular weight of 223.66 g/mol . The isoquinoline moiety is a bicyclic aromatic system, which confers unique electronic and steric properties, making this compound valuable in pharmaceutical and materials research.

Properties

IUPAC Name

2-isoquinolin-5-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c13-11(14)6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOJJODSPBLCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239464-79-9
Record name 2-(isoquinolin-5-yl)acetic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-5-yl)acetic acid hydrochloride typically involves the reaction of isoquinoline with chloroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Oxidation Reactions

The isoquinoline moiety undergoes selective oxidation under controlled conditions:

  • Epoxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives, enhancing electrophilicity at the C1 position .

  • Ring-Opening Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid cleaves the bicyclic structure, yielding quinoline-5-carboxylic acid derivatives .

Reagent Conditions Product Yield
mCPBA (1.2 eq)DCM, 0°C → RT, 12 hIsoquinoline N-oxide78%
H₂O₂ (30%), AcOH60°C, 6 hQuinoline-5-carboxylic acid63%

Reduction Reactions

The acetic acid side chain participates in selective reductions:

  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the acetic acid group to a hydroxymethyl derivative while preserving the isoquinoline ring .

  • Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol converts the carboxylic acid to a primary alcohol at -20°C .

Reducing Agent Conditions Product Yield
H₂ (1 atm), Pd/CEtOH, RT, 4 h2-(Isoquinolin-5-yl)ethanol85%
NaBH₄ (3 eq)MeOH, -20°C, 2 h2-(Isoquinolin-5-yl)ethanol68%

Substitution Reactions

The chloride counterion enables nucleophilic substitutions:

  • Amide Formation : Reacts with primary amines (e.g., benzylamine) via EDCl/HOBt coupling to form stable amides .

  • Esterification : Treatment with methanol/H₂SO₄ produces methyl esters, improving volatility for GC-MS analysis .

Reagent Conditions Product Yield
Benzylamine, EDCl/HOBtDMF, RT, 24 hN-Benzyl-2-(isoquinolin-5-yl)acetamide92%
MeOH, H₂SO₄Reflux, 6 hMethyl 2-(isoquinolin-5-yl)acetate89%

Cyclization Reactions

The compound participates in annulation reactions to form polycyclic systems:

  • Bischler-Nepieralski Cyclization : With POCl₃, forms β-carboline derivatives via intramolecular cyclodehydration .

  • Castagnoli-Cushman Reaction : Reacts with cyclic anhydrides (e.g., succinic anhydride) to yield δ-lactam-fused isoquinolines .

Reagent Conditions Product Yield
POCl₃ (5 eq)Toluene, 110°C, 8 h5,6-Dihydropyrrolo[2,1-a]isoquinoline76%
Succinic anhydrideDCE, Sc(OTf)₃, 60°C, 12 hTetrahydroisoquinoline-δ-lactam81%

Metal-Catalyzed Cross-Couplings

The isoquinoline ring undergoes palladium-mediated couplings:

  • Suzuki-Miyaura Reaction : With arylboronic acids, introduces aromatic groups at C1 .

  • Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines .

Reagent Conditions Product Yield
Phenylboronic acid, Pd(PPh₃)₄Dioxane/H₂O, 80°C, 12 h1-Phenyl-2-(isoquinolin-5-yl)acetic acid65%
Morpholine, Pd₂(dba)₃Toluene, 100°C, 24 hN-Morpholino-isoquinoline derivative58%

Key Mechanistic Insights

  • Acid-Base Properties : The hydrochloride salt increases aqueous solubility (logP = 1.2) compared to the free base (logP = 2.8) , facilitating polar reactions.

  • Electronic Effects : Electron-withdrawing acetic acid group deactivates the isoquinoline ring, directing electrophiles to the C1 and C3 positions .

Scientific Research Applications

2-(Isoquinolin-5-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s acetic acid group distinguishes it from simpler halogenated isoquinolines (e.g., 5-chloroisoquinoline) and amine derivatives (e.g., tetrahydroisoquinolin-5-amine hydrochloride) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Solubility Synthetic Route
This compound 223.66 N/A Likely polar solvents (inferred) Not specified; analogous oxazole derivatives synthesized via isocyanide reactions
2-(1H-Imidazol-1-yl)acetic acid hydrochloride 162.57 95% DMSO, water (partially) Commercial synthesis (multi-kilogram scale)
5-Chloroisoquinoline 163.61 >98% Organic solvents (e.g., CHCl₃) Halogenation of isoquinoline precursors
2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic acid 253.63 N/A DMSO, methanol Multi-step coupling reactions

Key Observations :

  • The hydrochloride salt form of the target compound likely improves water solubility compared to neutral isoquinoline derivatives (e.g., 5-chloroisoquinoline) .
  • Purity levels for commercial analogs (e.g., 95% for 2-(1H-imidazol-1-yl)acetic acid hydrochloride) suggest stringent quality control for research applications .

Key Observations :

  • Isoquinoline derivatives generally require strict safety protocols due to acute toxicity and irritation risks .

Biological Activity

2-(Isoquinolin-5-yl)acetic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its role in modulating the activity of the Jun N-terminal kinase (JNK) pathway, which is implicated in numerous physiological responses and diseases, including cancer and neurodegenerative disorders .

JNK Pathway Inhibition

The JNK pathway is activated by various extracellular stimuli, leading to phosphorylation of transcription factors that regulate gene expression. Compounds that inhibit this pathway can potentially serve as therapeutic agents for conditions such as chronic myelogenous leukemia and rheumatoid arthritis .

Structure-Activity Relationships (SAR)

Recent studies have focused on optimizing the structure of isoquinoline derivatives to enhance their biological activity. For instance, a systematic SAR analysis revealed that specific substitutions at the 4-position of isoquinoline derivatives significantly affected their antiproliferative activities against cancer cell lines, such as LASCPC-01 .

Key Findings from SAR Studies

  • Compound Variations : The presence of hydroxyl groups at specific positions on the isoquinoline ring was found to be crucial for maintaining biological activity. For example, compounds with hydroxyl substitutions at the meta-position exhibited significant antiproliferative effects compared to those without .
  • Selectivity Index : One derivative showed an IC50 value of 0.47 μM against LASCPC-01 with a selectivity index greater than 190-fold over prostate cancer cell lines, indicating a promising therapeutic window .

Case Studies

Several case studies have highlighted the potential applications of this compound in treating various conditions:

  • Cancer Therapy : In vitro studies demonstrated that this compound could induce G1 cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
  • Neuroprotection : Research indicated that isoquinoline derivatives might protect against neuronal apoptosis induced by excitotoxic agents, thereby offering a potential therapeutic strategy for neurodegenerative diseases .

Biological Evaluation

The biological evaluation of this compound includes assessing its pharmacokinetic properties and efficacy in animal models. For instance, studies have shown favorable pharmacokinetic profiles in mice, indicating good bioavailability and central nervous system penetration .

Q & A

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For related compounds, 1H^1H NMR in DMSO-d6 resolves peaks corresponding to aromatic protons and side-chain moieties (e.g., methylene groups adjacent to the isoquinoline ring). Mass spectrometry (MS) and elemental analysis further confirm molecular weight and purity. Infrared (IR) spectroscopy can identify functional groups like carboxylic acid or hydrochloride salts .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : While specific toxicological data for this compound are limited, general precautions for isoquinoline derivatives include:
  • Using personal protective equipment (PPE: gloves, lab coat, goggles).
  • Working in a fume hood to avoid inhalation.
  • Immediate decontamination of spills with water and neutral pH detergents.
  • Storage in inert atmospheres at low temperatures (-20°C) to prevent decomposition .

Advanced Research Questions

Q. How does solvent polarity influence the stability and reactivity of this compound during synthesis?

  • Methodological Answer : Apolar solvents (e.g., toluene) enhance reaction yields by stabilizing intermediates through hydrophobic interactions, while polar solvents (e.g., acetic acid) may protonate the isoquinoline nitrogen, reducing nucleophilicity. Solvent choice also affects reaction kinetics; for instance, 1,4-dioxane improves solubility of hydrophobic intermediates, facilitating faster condensation .

Q. What mechanistic insights exist for the biological activity of structurally related isoquinoline derivatives?

  • Methodological Answer : Isoquinoline analogs, such as UNBS3157 (a naphthalimide derivative), exhibit antitumor activity via autophagy induction and senescence in cancer cells. Structure-activity relationship (SAR) studies suggest that the acetic acid side chain in this compound may modulate binding to biological targets (e.g., DNA topoisomerases) or influence pharmacokinetic properties like solubility and cellular uptake .

Q. Can this compound serve as a linker in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?

  • Methodological Answer : The acetic acid moiety and aromatic isoquinoline core make it a candidate for semi-flexible linkers in PROTAC design. Rigidity-flexibility balance in linkers affects ternary complex formation between the target protein and E3 ligase. Experimental validation would require conjugating the compound to a protein-binding ligand (e.g., kinase inhibitor) and a ubiquitin ligase recruiter, followed by cellular assays to assess degradation efficiency .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Hydrochloride salts of heterocyclic compounds are prone to hydrolysis under alkaline conditions. Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with HPLC monitoring can quantify degradation products. Buffered solutions (pH 4–6) are recommended for storage, as extreme pH levels may cleave the acetic acid side chain or protonate the isoquinoline ring, altering reactivity .

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